

Characterization of N-Benzylidene-tert-butylamine by NMR: A Comparative Guide

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Compound of Interest

Compound Name: *N-Benzylidene-tert-butylamine*

Cat. No.: *B1206100*

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This guide provides a detailed nuclear magnetic resonance (NMR) characterization of **N-Benzylidene-tert-butylamine**, a key intermediate in organic synthesis. Due to the limited availability of publicly accessible, fully assigned experimental NMR spectra for this compound, this document presents a predicted NMR profile based on established spectroscopic principles and data from analogous structures. For comparative analysis, experimental data for the structurally similar imine, N-benzylideneaniline, is provided.

Predicted and Comparative NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **N-Benzylidene-tert-butylamine** and the experimental data for N-benzylideneaniline. These values are crucial for the structural elucidation and purity assessment of these compounds.

Table 1: ^1H NMR Chemical Shift Data (CDCl_3)

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ , ppm)	Multiplicity
N-Benzylidene-tert-butylamine	Imine-H (-CH=N-)	~8.3	Singlet
Aromatic-H (ortho)	~7.7-7.8	Multiplet	
Aromatic-H (meta, para)	~7.4-7.5	Multiplet	
tert-Butyl-H (-C(CH ₃) ₃)	~1.3	Singlet	
N-benzylideneaniline[1] [2]	Imine-H (-CH=N-)	8.44	Singlet
Aromatic-H	7.92-7.87	Multiplet	
Aromatic-H	7.49-7.43	Multiplet	
Aromatic-H	7.41-7.34	Multiplet	
Aromatic-H	7.26-7.20	Multiplet	

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
N-Benzylidene-tert-butylamine	Imine-C (-CH=N-)	~158
Aromatic-C (ipso, C-N)	~136	
Aromatic-C (para)	~130	
Aromatic-C (ortho)	~128.5	
Aromatic-C (meta)	~128	
Quaternary-C (-C(CH ₃) ₃)	~57	
Methyl-C (-C(CH ₃) ₃)	~29	
N-benzylideneaniline ^{[1][2]}	Imine-C (-CH=N-)	160.4
Aromatic-C	152.1	
Aromatic-C	136.2	
Aromatic-C	131.3	
Aromatic-C	129.1	
Aromatic-C	128.8	
Aromatic-C	125.9	
Aromatic-C	120.8	

Experimental Protocols

The following is a generalized protocol for the synthesis of imines like **N-Benzylidene-tert-butylamine** and the subsequent acquisition of NMR spectra.

Synthesis of N-Benzylidene-tert-butylamine

- Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (10 mmol) and tert-butylamine (10 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (20 mL).

- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Drying:** Upon completion of the reaction, add an anhydrous drying agent, such as sodium sulfate (Na_2SO_4), to the reaction mixture to remove the water formed during the reaction.
- **Purification:** Filter the mixture to remove the drying agent. The solvent is then removed under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography if necessary.

NMR Sample Preparation and Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **N-Benzylidene-tert-butylamine** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- **^1H NMR Acquisition:** For a typical ^1H NMR spectrum, a sufficient signal-to-noise ratio can be achieved with 16 to 64 scans.
- **^{13}C NMR Acquisition:** For a ^{13}C NMR spectrum, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

Visualization of N-Benzylidene-tert-butylamine

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and characterization of **N-Benzylidene-tert-butylamine**.

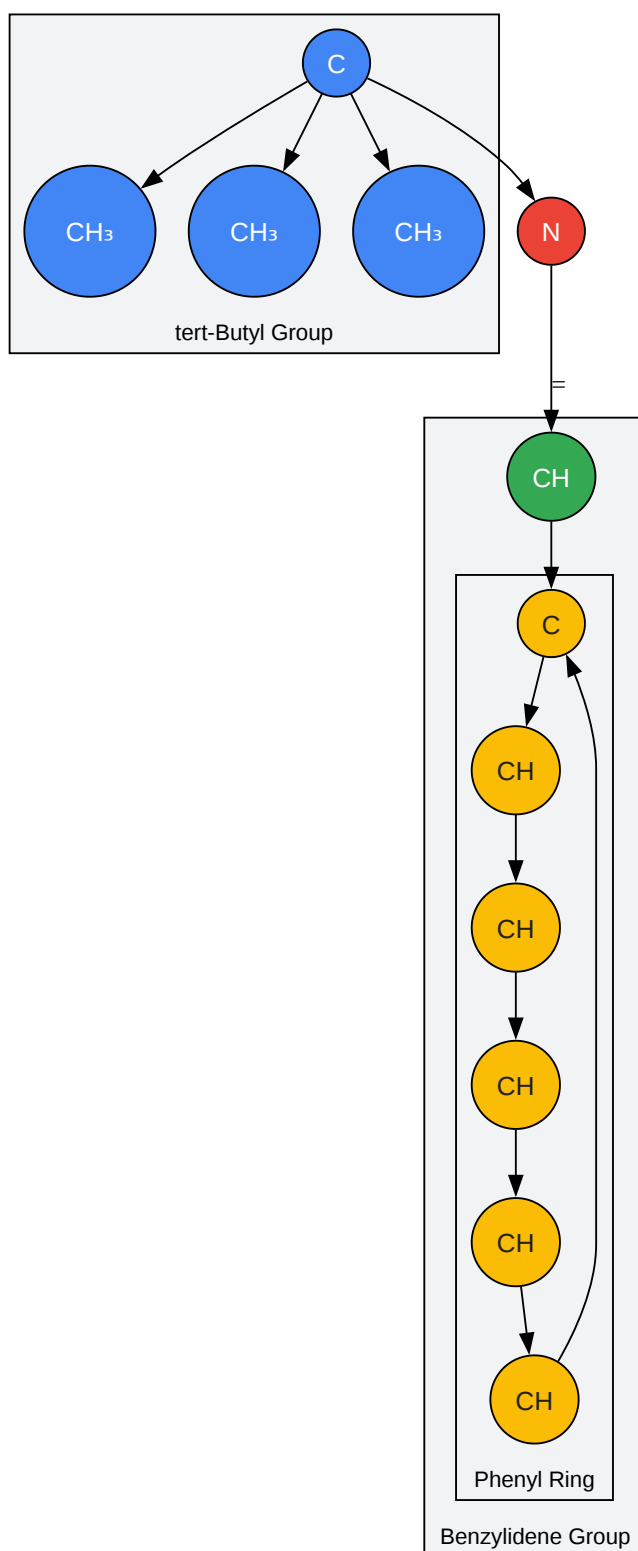


Figure 1. Molecular Structure of N-Benzylidene-tert-butylamine

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Caption: Molecular structure of **N-Benzylidene-tert-butylamine**.

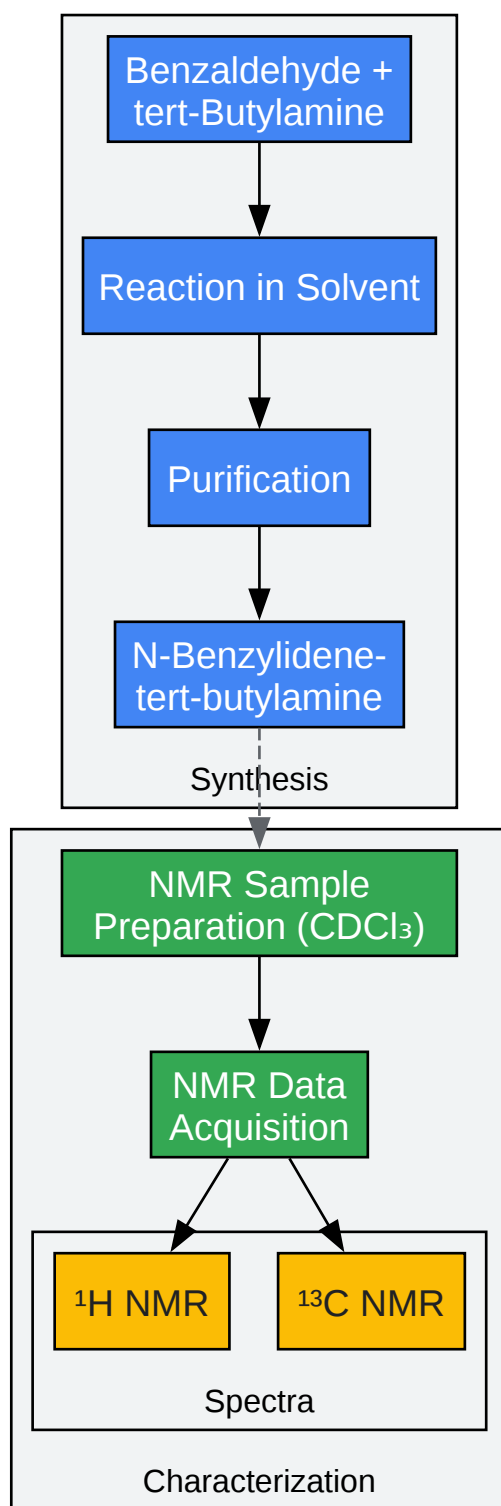


Figure 2. Synthesis and Characterization Workflow

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Caption: General workflow for synthesis and NMR characterization.

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References

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